molecular formula C12H9ClN4 B2753821 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 919721-57-6

6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2753821
CAS No.: 919721-57-6
M. Wt: 244.68
InChI Key: RLUFRMXAILDPQB-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chloro group at the 6th position and a 2-methylphenyl group at the 3rd position on the triazolopyridazine ring.

Preparation Methods

The synthesis of 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-methylphenylhydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridazine compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(2-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound is believed to inhibit the synthesis of essential bacterial proteins by binding to bacterial ribosomes. For its anticancer activity, it may induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-3-(2-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-4-2-3-5-9(8)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFRMXAILDPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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